

3-Bromo-4-(trifluoromethoxy)aniline safety, handling, and MSDS

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-4-(trifluoromethoxy)aniline
Cat. No.:	B060362

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **3-Bromo-4-(trifluoromethoxy)aniline**

Abstract

3-Bromo-4-(trifluoromethoxy)aniline is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals, valued for its unique electronic and solubility properties conferred by the trifluoromethoxy and bromo substituents.^[1] Its utility in medicinal chemistry and material science necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.^[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safety, handling, and emergency management of **3-Bromo-4-(trifluoromethoxy)aniline**. It synthesizes data from material safety data sheets (MSDS), regulatory information, and established laboratory safety principles to offer a field-proven framework for minimizing risk and ensuring personnel safety.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of a robust safety assessment. This compound is a substituted aniline, a class of chemicals known for systemic toxicity.

Property	Value	Source
IUPAC Name	3-bromo-4-(trifluoromethoxy)aniline	[2]
CAS Number	191602-54-7	[1] [3]
EC Number	635-410-4	[2]
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[1] [2]
Molecular Weight	256.02 g/mol	[1] [2]
Appearance	White to almost white clear liquid; Solid or Semi-solid or lump	[1] [4]
Density	1.72 g/cm ³	[1]
Storage Temperature	Store at 2-8 °C or Room Temperature; Keep in dark place, inert atmosphere	[1] [4]

Note: The physical state and recommended storage temperature may vary by supplier and purity. Always consult the vendor-specific Safety Data Sheet (SDS) for precise information.

Hazard Identification and GHS Classification

3-Bromo-4-(trifluoromethoxy)aniline is classified as a hazardous substance. The primary health risks are associated with acute toxicity, skin and eye irritation, and potential skin sensitization.[\[2\]](#)[\[3\]](#) The Globally Harmonized System (GHS) classifications provide a universally understood depiction of the hazards.

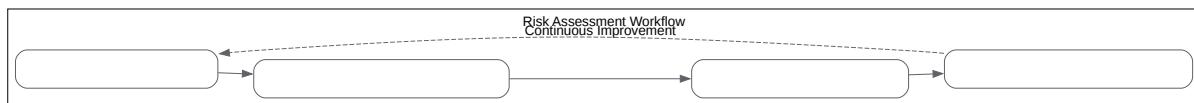
GHS Pictograms:

Signal Word:Danger[\[2\]](#)

Hazard Statements (H-Statements):[\[2\]](#)[\[3\]](#)[\[4\]](#)

- H301/H302: Toxic or Harmful if swallowed.

- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.[\[4\]](#)


Precautionary Statements (P-Statements) - Abridged:[\[4\]](#)[\[5\]](#)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Causality of Health Hazards: Anilines as a chemical class are known systemic poisons that can be absorbed effectively through inhalation, ingestion, and skin contact.[\[6\]](#) A primary toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and hypoxia.[\[6\]](#) While specific data for **3-Bromo-4-(trifluoromethoxy)aniline** is limited, its structural similarity to other toxic anilines warrants extreme caution and the assumption of similar systemic effects.[\[7\]](#) The halogen and trifluoromethoxy groups can further influence its reactivity and toxicological profile.

Proactive Safety: Risk Assessment and Control Measures

A formal risk assessment is mandatory before any experimental work involving this compound. The process involves identifying potential hazards and implementing robust control measures to mitigate the associated risks.

[Click to download full resolution via product page](#)

Caption: A logical workflow for conducting a risk assessment before handling hazardous chemicals.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

- Chemical Fume Hood: All handling of **3-Bromo-4-(trifluoromethoxy)aniline**, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
- Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
- Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed within a 10-second travel distance from the work area.[8]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

- Hand Protection: Wear nitrile or neoprene gloves. Given that anilines can be absorbed through the skin, glove integrity is critical.[8] Always check gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination. Change gloves immediately if contamination is suspected.
- Eye Protection: Chemical safety goggles are required to protect against splashes.[10] Standard safety glasses with side shields may be acceptable for low-risk operations, but goggles provide superior protection.
- Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[8]
- Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and ammonia derivatives should be used by trained personnel.[10]

Standard Operating Procedures: Handling and Storage

Adherence to a strict, peer-reviewed protocol is essential for the safe day-to-day use of this compound.

Handling Protocol

- Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.
- Aliquotting: If working with a solid, use spark-proof tools. If it is a liquid, use a calibrated pipette or syringe. Perform all transfers over a tray or secondary containment to catch any drips.
- Reaction Setup: Conduct all reactions within the fume hood. Ensure apparatus is securely clamped.
- Post-Handling: Tightly cap the primary container immediately after use.

- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Decontaminate any equipment that came into contact with the chemical.
- Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[5]

Storage Protocol

- Segregation: Store **3-Bromo-4-(trifluoromethoxy)aniline** away from incompatible materials, particularly strong oxidizing agents.[11]
- Container: Keep the container tightly sealed to prevent exposure to air and moisture.[4][12] Store in the original, clearly labeled container.
- Environment: Store in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[1][4] The storage area should be accessible only to authorized personnel.[7]

Emergency Response and First Aid

Immediate and correct action during an emergency can significantly reduce the severity of an injury or chemical exposure.

Caption: A decision-making flowchart for responding to a chemical incident.

First Aid Measures

Medical personnel must be made aware of the material involved to ensure they can protect themselves and provide appropriate treatment.[5]

- Inhalation: Immediately move the exposed person to fresh air.[13] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. [13]
- Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes, using soap if available.[9][14] Seek medical attention if irritation persists or if the contact area is large.[13]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[14] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[9]
- Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Call a poison control center or seek immediate medical attention.[14]

Spill Response

- Minor Spills: For small, contained spills, trained personnel wearing full PPE can perform cleanup.[8] Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8] Collect the absorbed material into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill surface once the material is removed.[14]
- Major Spills: If the spill is large, uncontained, or involves a highly volatile situation, evacuate the laboratory immediately.[14] Alert others in the vicinity, close the doors, and contact your institution's Environmental Health & Safety (EHS) department or emergency services from a safe location.[14]

Firefighting Measures

- Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.
- Hazards of Combustion: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NO_x), and hydrogen bromide gas.
- Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).

Waste Disposal

Chemical waste and contaminated materials (e.g., gloves, absorbent pads) must be disposed of according to institutional, local, and national regulations.

- Collect all waste in a designated, properly labeled hazardous waste container.

- Do not mix with other waste streams.
- Ensure the container is kept closed and stored in a safe, secondary containment area until collection by EHS or a certified waste disposal contractor.

Toxicological and Ecological Information

- Acute Toxicity: The compound is classified as harmful or toxic via oral, dermal, and inhalation routes.[2][11]
- Systemic Effects: As an aniline derivative, there is a significant risk of methemoglobinemia following exposure, which can be delayed by several hours.[6][7] Symptoms include headache, dizziness, cyanosis (blue discoloration of the skin and lips), and in severe cases, cardiac dysrhythmia and collapse.
- Carcinogenicity/Mutagenicity: There is no specific data available for this compound. However, some related anilines are suspected of causing genetic defects or cancer.[9]
- Ecotoxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects. This product should not be allowed to enter drains or the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-4-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. 3-Bromo-4-(trifluoromethoxy)aniline | 191602-54-7 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. safety.fsu.edu [safety.fsu.edu]
- To cite this document: BenchChem. [3-Bromo-4-(trifluoromethoxy)aniline safety, handling, and MSDS]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060362#3-bromo-4-trifluoromethoxy-aniline-safety-handling-and-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com